molecular formula C19H21BrN2O3S B10893652 N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide

N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide

Cat. No.: B10893652
M. Wt: 437.4 g/mol
InChI Key: LXYPFVWHBMTLDK-VQHVLOKHSA-N
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Description

2-[2-BROMO-4-(TERT-BUTYL)PHENOXY]-N’~1~-[(E)-3-(2-THIENYL)-2-PROPENOYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group, a tert-butyl substituent, and a thienyl-propenoyl-acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-BROMO-4-(TERT-BUTYL)PHENOXY]-N’~1~-[(E)-3-(2-THIENYL)-2-PROPENOYL]ACETOHYDRAZIDE typically involves multiple steps:

    Bromination: The starting material, 4-(tert-butyl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-(tert-butyl)phenol.

    Etherification: The brominated phenol is then reacted with 2-bromo-4-(tert-butyl)phenol in the presence of a base like potassium carbonate to form 2-[2-bromo-4-(tert-butyl)phenoxy]acetohydrazide.

    Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form the acetohydrazide derivative.

    Thienyl-Propenoyl Addition: Finally, the acetohydrazide is reacted with 3-(2-thienyl)-2-propenoic acid or its derivatives under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenoxy moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the acetohydrazide moiety.

    Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include sulfoxides or sulfones if the thienyl group is oxidized.

    Reduction: Reduced forms of the acetohydrazide, such as alcohols or amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as conductivity or thermal stability.

Mechanism of Action

The mechanism of action of 2-[2-BROMO-4-(TERT-BUTYL)PHENOXY]-N’~1~-[(E)-3-(2-THIENYL)-2-PROPENOYL]ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The brominated phenoxy group could facilitate binding to hydrophobic pockets, while the thienyl-propenoyl moiety might interact with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(tert-butyl)phenol: A simpler precursor with similar brominated phenoxy structure.

    3-(2-Thienyl)-2-propenoic acid: Shares the thienyl-propenoyl moiety.

    Acetohydrazide derivatives: Compounds with similar hydrazide functional groups.

Uniqueness

What sets 2-[2-BROMO-4-(TERT-BUTYL)PHENOXY]-N’~1~-[(E)-3-(2-THIENYL)-2-PROPENOYL]ACETOHYDRAZIDE apart is its combination of these functional groups, which provides a unique set of chemical properties and potential applications. The presence of both a brominated phenoxy group and a thienyl-propenoyl moiety in a single molecule allows for diverse reactivity and functionality, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

(E)-N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-3-thiophen-2-ylprop-2-enehydrazide

InChI

InChI=1S/C19H21BrN2O3S/c1-19(2,3)13-6-8-16(15(20)11-13)25-12-18(24)22-21-17(23)9-7-14-5-4-10-26-14/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)/b9-7+

InChI Key

LXYPFVWHBMTLDK-VQHVLOKHSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=CS2)Br

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=CS2)Br

Origin of Product

United States

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